N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

indole-6-carboxamide carbamoylphenyl SAR

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide (CAS not assigned; ChemBase ID: is a synthetic, low-molecular-weight indole-6-carboxamide derivative (C₁₇H₁₅N₃O₂, MW 293.32) incorporating a 1-methylindole core linked via a carboxamide bridge to a 4-carbamoylphenyl substituent. This compound is primarily listed in commercial screening libraries as a member of the InterBioScreen derivatives and analogs of natural compounds collection.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B12183466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H15N3O2/c1-20-9-8-11-2-3-13(10-15(11)20)17(22)19-14-6-4-12(5-7-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)
InChIKeyCFADCGWACHVFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide Identity & Sourcing


N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide (CAS not assigned; ChemBase ID: 223522) is a synthetic, low-molecular-weight indole-6-carboxamide derivative (C₁₇H₁₅N₃O₂, MW 293.32) incorporating a 1-methylindole core linked via a carboxamide bridge to a 4-carbamoylphenyl substituent [1]. This compound is primarily listed in commercial screening libraries as a member of the InterBioScreen derivatives and analogs of natural compounds collection [2]. A comprehensive literature and database search (PubMed, ChEMBL, BindingDB, Google Patents, and vendor technical datasheets) returned no publicly available quantitative bioactivity data (IC₅₀/Kd/Ki), selectivity profiles, or in vivo pharmacokinetic parameters for this exact compound. Consequently, its differentiation value must be assessed through structural and physicochemical comparison with closely related indole-6-carboxamide analogs rather than by direct biological performance metrics.

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide Generic Substitution Evidence Gap


In the absence of publicly available target-engagement or cellular activity data, generic substitution of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide with other indole-6-carboxamide analogs cannot be justified on the basis of proven bioequivalence. The 4-carbamoylphenyl substituent introduces both hydrogen-bond donor and acceptor capacity distal to the indole core, which, based on SAR trends established for closely related indolecarboxamide scaffolds at histamine H₄ receptors and IKK2 [1][2], is likely to alter target-binding geometry, selectivity, and physicochemical properties relative to simpler N-aryl or N-alkyl indole-6-carboxamides. Until head-to-head comparative data are generated, any assumption of functional interchangeability is unsupported.

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide Quantitative Evidence Guide


Lack of Public Quantitative Comparator Data

A systematic query of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) for N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide returned no quantitative bioactivity, binding, selectivity, or pharmacokinetic data. Direct head-to-head comparisons with the closest structural analogs—such as N-(4-methoxyphenyl)-1-methyl-1H-indole-6-carboxamide or the broader class of N-aryl indole-6-carboxamides—are therefore currently impossible to construct. The only numerical values identifiable for this compound are its calculated molecular weight (293.32 g/mol) and exact mass (293.11643 Da) [1]. All differentiation arguments must rely on structural and physicochemical inference from class-level SAR trends, which, while informative, lack the empirical grounding required for procurement decisions based on proven performance.

indole-6-carboxamide carbamoylphenyl SAR

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide Application Scenarios


Screening Library Enrichment via Structural Novelty

Given the absence of known bioactivity, the primary value of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide is as a physicochemically characterized, structurally novel entry for screening libraries. Its 4-carbamoylphenyl group offers a dual hydrogen-bonding motif distinct from common indole-6-carboxamide fragments, making it a candidate for fragment-based drug discovery (FBDD) where unexplored chemical space is prioritized [1].

Negative Control for H₄R/IKK2 Ligand Programs

For research groups optimizing indolecarboxamide-based histamine H₄ receptor ligands or IKK2 inhibitors, this compound could serve as a structurally related but pharmacologically unvalidated negative control, provided its lack of activity at these targets is experimentally confirmed. The SAR data from published H₄R and IKK2 series indicate that even minor changes in the N-aryl substituent can drastically alter potency [2][3], underscoring the need for empirical testing.

QSAR Model Training Set Expansion

The compound's well-defined structure and physicochemical properties make it suitable for inclusion in QSAR model training sets aimed at predicting indolecarboxamide bioactivity. Its placement in chemical space—distinct from more extensively characterized analogs—could improve model diversity and predictive robustness, as demonstrated by the predictive QSAR models built on 76 indolecarboxamide derivatives [3].

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.